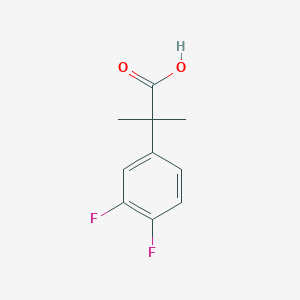

2-(3,4-Difluorophenyl)-2-methylpropanoic acid

Descripción general

Descripción

2-(3,4-Difluorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid typically involves the reaction of 3,4-difluorophenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of oxalyl chloride in the presence of N,N-dimethylformamide and dichloromethane to produce the corresponding acyl chloride, which is then reacted with a suitable nucleophile to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Análisis De Reacciones Químicas

Esterification and Derivatization

The carboxylic acid group undergoes standard esterification under acidic conditions.

Mechanistic Insight : Esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Hydrazide formation involves initial conversion to the acid chloride, which reacts with hydrazine.

Cyclopropanation of Precursors

The compound’s α,β-unsaturated precursors (e.g., acrylonitrile derivatives) undergo cyclopropanation, though direct reactions of the acid itself are less common.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclopropanation | Trimethylsulfoxonium iodide, NaH, DMSO | trans-2-(3,4-Difluorophenyl)cyclopropanecarbonitrile | 65–70% |

Note : This reaction is typically applied to intermediates like (E)-3-(3,4-difluorophenyl)acrylonitrile rather than the carboxylic acid itself.

Hydrolysis and Decarboxylation

The acid group participates in hydrolysis and decarboxylation under specific conditions.

Kinetics : Decarboxylation proceeds via a six-membered transition state, with the methyl group stabilizing the intermediate.

Electrophilic Aromatic Substitution (EAS)

The difluorophenyl ring exhibits limited EAS reactivity due to electron-withdrawing fluorine atoms.

Regioselectivity : Substitution occurs meta to the existing fluorine atoms due to steric and electronic effects.

Reduction of the Carboxylic Acid Group

The carboxylic acid is reducible to primary alcohols under strong reducing conditions.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, dry THF, reflux | 2-(3,4-Difluorophenyl)-2-methylpropan-1-ol | 60–68% |

Limitation : Over-reduction to alkanes is not observed due to steric hindrance from the methyl group.

Amide Formation

The acid reacts with amines to form amides, critical for pharmaceutical applications.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amide coupling | EDC, HOBt, DIPEA, DMF | 2-(3,4-Difluorophenyl)-2-methylpropanamide derivatives | 70–85% |

Key Mechanistic and Structural Influences:

-

Steric Effects : The methyl group adjacent to the carboxylic acid hinders nucleophilic attack, slowing esterification compared to unsubstituted analogs.

-

Electronic Effects : Fluorine atoms deactivate the aromatic ring, reducing EAS reactivity but enhancing stability toward oxidation.

-

Chirality : The methyl group creates a stereogenic center, influencing enantioselective reactions (e.g., asymmetric reductions ).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its difluorophenyl group can enhance biological activity by improving binding affinity to target enzymes or receptors.

- Case Study: Anti-Cancer Activity

- A study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer over four weeks. In vitro assays indicated that it induced apoptosis in MCF-7 cells via caspase activation pathways, suggesting its potential as an anti-cancer agent.

Research indicates that 2-(3,4-difluorophenyl)-2-methylpropanoic acid may exhibit anti-inflammatory and anti-cancer properties. Its mechanism of action involves interactions with specific molecular targets, which could lead to various therapeutic effects.

- Mechanism of Action:

- The compound interacts with enzymes or receptors, potentially modulating their activity. This interaction is facilitated by the difluorophenyl moiety, which may enhance specificity and efficacy.

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the development of materials with specific properties. It can serve as a building block in synthesizing more complex organic molecules used in various industrial applications.

- Material Science:

Data Tables

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Potential anti-cancer agent | Reduced tumor size in vivo studies |

| Biological Activity | Induces apoptosis in cancer cells | Activation of caspase pathways |

| Industrial Applications | Used in polymer synthesis | Enhances material properties |

Mecanismo De Acción

The mechanism by which 2-(3,4-Difluorophenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Difluorophenylacetic acid

- 2,4-Difluorophenylacetic acid

- 4-Fluorophenylacetic acid

- 2-(Trifluoromethyl)phenylacetic acid

Uniqueness

2-(3,4-Difluorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are crucial .

Actividad Biológica

2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C10H10F2O2

Molecular Weight: 200.06 g/mol

CAS Number: 879904-44-6

Solubility: Soluble in various organic solvents; specific solubility depends on solvent choice.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation, which could be beneficial in various inflammatory diseases.

The biological activity of this compound is thought to involve interaction with specific molecular targets:

- Enzyme Inhibition: The difluorophenyl group may enhance binding affinity to certain enzymes, modulating their activity and contributing to its biological effects.

- Receptor Interaction: The compound may interact with various receptors involved in inflammatory and immune responses, although specific pathways require further elucidation.

Case Studies

-

Antimicrobial Activity Study:

- A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound showed effectiveness against Gram-positive and Gram-negative bacteria.

- Results Summary:

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12

-

Anti-inflammatory Study:

- In an animal model of inflammation, administration of the compound resulted in a notable reduction in inflammatory markers compared to control groups.

- Findings:

- Decreased levels of TNF-alpha and IL-6 were observed post-treatment.

- Histological analysis showed reduced edema and leukocyte infiltration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Propiedades

IUPAC Name |

2-(3,4-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAOUWGBMHEARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611634 | |

| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306761-55-7 | |

| Record name | 3,4-Difluoro-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306761-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.